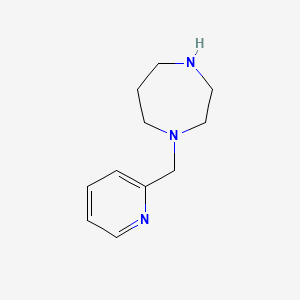

1-(Pyridin-2-ylmethyl)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINKXGHIZTUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378246 | |

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247118-06-5 | |

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a heterocyclic organic compound featuring a pyridine ring linked to a 1,4-diazepane moiety. As a member of the broader class of 1,4-diazepines, this molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the known biological activities associated with this scaffold. The 1,4-diazepine core is a privileged structure found in various biologically active compounds, exhibiting a range of effects including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal activities.[1][2] This technical guide provides a summary of the available physicochemical properties, a likely synthetic route, and an overview of the potential biological context of this compound.

Physicochemical Properties

Table 1: Structural and General Information for this compound

| Property | Value | Source |

| CAS Number | 247118-06-5 | [3] |

| Molecular Formula | C₁₁H₁₇N₃ | [3] |

| Molecular Weight | 191.27 g/mol | [4] |

| Hazard | Irritant | [3] |

Table 2: Predicted Physicochemical Properties of this compound Isomers

| Property | Predicted Value | Isomer | Source |

| pKa | 10.50 ± 0.20 | 1-(pyridin-4-ylmethyl)-1,4-diazepane | [5] |

| logP | 0.8769 | 1-(pyridin-3-ylmethyl)-1,4-diazepane | |

| Boiling Point | 312.2 ± 32.0 °C | 1-(pyridin-4-ylmethyl)-1,4-diazepane | |

| Density | 1.046 ± 0.06 g/cm³ | 1-(pyridin-4-ylmethyl)-1,4-diazepane | [5] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and effective method for the preparation of N-substituted diazepanes is through the alkylation of the diazepine nitrogen with a suitable alkyl halide. A representative protocol for a similar transformation is provided below.

Representative Experimental Protocol: N-Alkylation of 1,4-Diazepane

This protocol is adapted from general procedures for the synthesis of N-substituted diazepines and is a likely route for the synthesis of this compound.

Materials:

-

1,4-Diazepane (homopiperazine)

-

2-(Chloromethyl)pyridine hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent (e.g., DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

-

To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (3 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-(chloromethyl)pyridine hydrochloride (1 equivalent) in anhydrous acetonitrile dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of methanol in dichloromethane to isolate the desired product, this compound.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

-

Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Significance and Potential Applications

While no specific biological activity has been reported for this compound, the 1,4-diazepine scaffold is a well-established pharmacophore in drug discovery. Compounds containing this seven-membered nitrogenous ring have been investigated for a wide array of therapeutic applications.

The biological activities of 1,4-diazepine derivatives are diverse and include:

-

Central Nervous System (CNS) Activity: Many 1,4-diazepine derivatives exhibit effects on the CNS, including antipsychotic, anxiolytic, and anticonvulsant properties.[1][2]

-

Antimicrobial Activity: Several studies have reported antibacterial and antifungal activities for compounds containing the 1,4-diazepine core.[1]

-

Anticancer Activity: The 1,4-diazepine scaffold has been explored for the development of potential anticancer agents.[2]

Given the established biological profile of the 1,4-diazepine class, this compound represents a molecule of interest for further investigation. Its pyridine substituent may influence its binding to various biological targets and could modulate its pharmacokinetic and pharmacodynamic properties. Future research could involve in vitro and in vivo screening to elucidate its specific biological activities and potential therapeutic applications.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While specific experimental data on its basic properties are currently lacking, estimations based on its isomers provide a useful starting point for researchers. The synthetic route to this compound is likely to be straightforward, following established N-alkylation procedures. The well-documented and diverse biological activities of the 1,4-diazepine class of compounds suggest that this compound warrants further investigation to determine its pharmacological profile and potential as a lead compound for drug development.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 1-(pyridin-3-ylmethyl)-1,4-diazepane | 874814-64-9 [chemicalbook.com]

- 5. 1-(pyridin-4-ylmethyl)-1,4-diazepane CAS#: 199938-13-1 [chemicalbook.com]

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)-1,4-diazepane: Chemical Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential pharmacological relevance of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed methodologies and data presentation.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a 1,4-diazepane moiety. This structure is of interest in medicinal chemistry due to the presence of the 1,4-diazepane scaffold, which is a "privileged structure" known to interact with various biological targets, and the pyridine ring, a common feature in many pharmacologically active molecules.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 1-(Pyridin-3-ylmethyl)-1,4-diazepane[1] | 1-(Pyridin-4-yl)-1,4-diazepane[2] |

| CAS Number | 247118-06-5 | 874814-64-9 | 194853-82-2 |

| Molecular Formula | C11H17N3 | C11H17N3 | C10H15N3 |

| Molecular Weight | 191.28 g/mol | 191.27 g/mol | 177.25 g/mol |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | 28.16 Ų | 28.2 Ų |

| Predicted LogP | 0.8769 | 0.8769 | 0.7 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 2 | 2 | Not Specified |

Synthesis and Experimental Protocols

A common and effective method is the reaction of 1,4-diazepane with 2-(chloromethyl)pyridine hydrochloride. The hydrochloride salt of the starting material is often used for stability, and a base is required to neutralize it and to scavenge the HCl generated during the reaction.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Method

Materials:

-

1,4-Diazepane

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K2CO3) or Triethylamine (TEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq), and a suitable base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

-

Solvent Addition: Add a suitable solvent such as acetonitrile or DMF to the flask. The choice of solvent may depend on the reaction temperature and solubility of the reagents.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, it should be removed under reduced pressure. The residue is then partitioned between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford the pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Potential Biological and Pharmacological Significance

The 1,4-diazepine scaffold is a core component of many biologically active compounds, exhibiting a wide range of pharmacological activities including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3] The incorporation of a pyridinylmethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

While specific biological data for this compound is limited in publicly available literature, its structural similarity to other pharmacologically active diazepine derivatives suggests potential for activity in the central nervous system (CNS).

Caption: Potential pharmacological implications of the structural components.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the specific biological activities and therapeutic potential of this compound. The synthetic protocol outlined in this guide provides a basis for the preparation of this compound for such pharmacological investigations.

References

Technical Guide: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

CAS Number: 247118-06-5

This technical guide provides an in-depth overview of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a heterocyclic compound featuring a pyridine moiety attached to a 1,4-diazepane ring system. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 247118-06-5 | [1] |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.28 g/mol | [1] |

| Canonical SMILES | C1CNCCN(C1)CC2=CC=CC=N2 | N/A |

| Physical Description | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route is through the N-alkylation of 1,4-diazepane. This method is a standard procedure for the formation of N-C bonds. An alternative approach involves reductive amination, which is also a widely used method for the synthesis of amines.

Proposed Synthesis via N-Alkylation

This protocol describes a general procedure for the N-alkylation of 1,4-diazepane with a suitable pyridin-2-ylmethyl halide.

Materials:

-

1,4-Diazepane

-

2-(Chloromethyl)pyridine hydrochloride (or 2-(bromomethyl)pyridine)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of 1,4-diazepane (1.0 equivalent) in the chosen solvent, add the base (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for a designated period to ensure proper mixing.

-

Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Proposed Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination of 1,4-diazepane with pyridine-2-carbaldehyde.

Materials:

-

1,4-Diazepane

-

Pyridine-2-carbaldehyde

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 1,4-diazepane (1.0 equivalent) and pyridine-2-carbaldehyde (1.0-1.2 equivalents) in the chosen solvent, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at or below room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield this compound.

Biological Activity and Potential Applications

The following table summarizes the general biological activities associated with the 1,4-diazepine class of compounds. It is important to note that these are general activities and the specific activity of this compound would require dedicated biological screening.

| Biological Activity | Potential Therapeutic Application | Representative References |

| Antipsychotic | Treatment of schizophrenia and other psychotic disorders | [1] |

| Anxiolytic | Management of anxiety disorders | [1] |

| Anticonvulsant | Control of seizures in epilepsy | [1] |

| Anticancer | Inhibition of cancer cell proliferation | [1][2] |

| Antimicrobial | Treatment of bacterial and fungal infections | [1] |

| Anthelmintic | Eradication of parasitic worms | [1] |

Visualizations

Experimental Workflow: N-Alkylation Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound via the N-alkylation method.

Hypothetical Signaling Pathway Involvement

Given the reported anticancer activity of some 1,4-diazepine derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1,4-diazepane derivative. This is a generalized representation and not based on specific data for this compound.

Disclaimer

The information provided in this technical guide is for research and informational purposes only. The experimental protocols are proposed based on general chemical principles and may require optimization. The biological activities described are general to the 1,4-diazepine class of compounds, and specific data for this compound is not available. Researchers should conduct their own investigations and safety assessments before using this information.

References

In-depth Technical Guide on the Core Mechanism of Action of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or established experimental protocols for the compound 1-(Pyridin-2-ylmethyl)-1,4-diazepane. Consequently, the following guide provides a comprehensive overview of the known biological activities and mechanisms of the broader 1,4-diazepane class of compounds, which may offer potential insights into the pharmacological profile of the subject molecule.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active compounds.[1][2] Derivatives of 1,4-diazepane have been shown to exhibit a wide range of effects on the central nervous system and other biological targets.

General Biological Activities of 1,4-Diazepane Derivatives

The 1,4-diazepane nucleus is a versatile scaffold that has been explored for a multitude of therapeutic applications. The biological activities associated with this class of compounds are diverse and include:

-

Antipsychotic and Anxiolytic Effects: Many 1,4-diazepane derivatives have been investigated for their potential to treat psychosis and anxiety.[3][4][5][6]

-

Anticonvulsant Properties: The seven-membered diazepine ring is a key feature in several compounds with anticonvulsant activity.[3][4][5][6]

-

Anthelmintic, Antibacterial, and Antifungal Activities: Certain derivatives have shown promise as anti-infective agents.[3][4][5][6]

-

Anticancer Properties: The 1,4-diazepane structure has been incorporated into molecules with cytotoxic effects against cancer cell lines.[3][4][5][6]

Potential Mechanisms of Action Based on Analogs

While the specific targets of this compound are unknown, studies on structurally related compounds can provide clues to its potential mechanism of action.

A study on a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which share the pyridinyl and diazepane moieties, revealed potent antagonistic activity at dopamine D2 and serotonin 5-HT3 receptors .[7] One of the lead compounds from this series demonstrated high binding affinity for both receptors, with a Ki of 23.3 nM for the D2 receptor and 0.97 nM for the 5-HT3 receptor.[7] This dual antagonism is a known strategy for atypical antipsychotic drugs.

Furthermore, other 1,4-diazepane-based compounds have been identified as potent sigma receptor (σR) ligands .[8][9][10] Sigma receptors are involved in a variety of cellular functions and are targets for the development of treatments for neuropsychiatric disorders.[8][10]

Hypothetical Signaling Pathway

Based on the activity of related compounds at dopamine and serotonin receptors, a hypothetical signaling pathway for this compound, if it were to act as a D2 and 5-HT3 antagonist, could involve the modulation of downstream signaling cascades typically associated with these receptors.

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The precise mechanism of action for this compound remains to be elucidated through dedicated pharmacological studies. Based on the activities of structurally related 1,4-diazepane derivatives, it is plausible that this compound may interact with dopamine, serotonin, or sigma receptors. Future research, including receptor binding assays, functional assays, and in vivo studies, is necessary to determine its specific molecular targets and downstream effects. The lack of available data underscores the need for further investigation into the pharmacological profile of this and other novel 1,4-diazepane derivatives.

References

- 1. jocpr.com [jocpr.com]

- 2. 1-(Cyclopropylmethyl)-1,4-diazepane|C12H22N2|RUO [benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Pyridin-2-ylmethyl)-1,4-diazepane literature review

An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)-1,4-diazepane: Synthesis, Properties, and Applications

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical research, the strategic combination of well-established pharmacophores and versatile structural scaffolds is a cornerstone of innovation. This compound emerges as a molecule of significant interest, embodying this principle by uniting the heteroaromatic pyridine ring with the flexible, seven-membered 1,4-diazepane system. The pyridine moiety is a fundamental building block in numerous pharmaceuticals, valued for its physicochemical properties that influence polarity, solubility, and hydrogen-bonding capabilities.[1] Concurrently, the 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry, a framework that has consistently yielded derivatives with a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[2][3][4]

This technical guide offers a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the synthetic pathways, characterization data, and the compound's significant potential in coordination chemistry and as a foundational scaffold for novel therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 247118-06-5 | [5] |

| Molecular Formula | C₁₁H₁₇N₃ | [5] |

| Molecular Weight | 191.28 g/mol | [5] |

| MDL Number | MFCD06409207 | [5] |

| Synonyms | 1-(2-Picolyl)-1,4-diazepane, 1-(Pyridin-2-ylmethyl)homopiperazine |

Synthesis and Characterization: From Blueprint to Reality

The construction of this compound is typically achieved through a direct and efficient synthetic route. The most common approach involves the nucleophilic substitution reaction between 1,4-diazepane and an appropriate 2-pyridylmethyl electrophile.

Core Synthetic Strategy: N-Alkylation

The primary synthetic pathway is the N-alkylation of the secondary amine in the 1,4-diazepane ring. This is a robust and well-established reaction in organic chemistry. One of the nitrogen atoms of the diazepane ring acts as a nucleophile, attacking the electrophilic carbon of a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, leading to the formation of a new carbon-nitrogen bond and the desired product. A base is typically added to neutralize the hydrogen halide byproduct generated during the reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol describes a representative method for the synthesis of this compound.

Materials:

-

1,4-Diazepane

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol solvent system for chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile.

-

Addition of Reagent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Redissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of methanol in ethyl acetate as the eluent, to yield this compound as a pure compound.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Applications and Scientific Relevance

The unique structural combination of this compound makes it a valuable tool in several areas of chemical science.

Coordination Chemistry and Catalysis

The molecule possesses three nitrogen atoms (one on the pyridine ring and two in the diazepane ring) that can act as Lewis bases, making it an effective tridentate ligand for coordinating with a variety of metal ions. The synthesis of multidentate chelating ligands based on a 1,4-diazepane platform has been explored for coordination with lanthanides and copper, highlighting the utility of this scaffold in creating complex organometallic structures.[6] Such metal complexes have significant potential for applications in catalysis, for example, in reactions like hydrosilylation or polymerization.[7][8]

Medicinal Chemistry and Drug Discovery

The 1,4-diazepane scaffold is a well-known "privileged structure" in drug discovery, forming the core of many biologically active compounds.[9] Derivatives of 1,4-diazepines have demonstrated a vast range of therapeutic effects, including antipsychotic, anticonvulsant, antibacterial, and anticancer activities.[2] The incorporation of the pyridine ring, a common pharmacophore, further enhances its potential. The pyridine nitrogen can participate in hydrogen bonding with biological targets, and the ring system can engage in π-stacking interactions, making this compound an attractive starting point for the development of new therapeutic agents targeting the central nervous system and other disease areas.[1]

Caption: The privileged scaffold concept in drug discovery.

Conclusion and Future Outlook

This compound stands as a compound of considerable scientific interest, bridging the fields of synthetic chemistry, coordination chemistry, and medicinal research. Its straightforward synthesis and the potent combination of the pyridine and 1,4-diazepane moieties provide a versatile platform for further investigation. Future research will likely focus on the synthesis of a broader library of derivatives, the exploration of their coordination chemistry with a wider range of metals to develop novel catalysts, and the systematic evaluation of their biological activities to unlock their full therapeutic potential. This molecule is not merely a chemical entity but a gateway to new discoveries in materials science and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. scispace.com [scispace.com]

- 4. jocpr.com [jocpr.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform (Journal Article) | OSTI.GOV [osti.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-(Cyclopropylmethyl)-1,4-diazepane|C12H22N2|RUO [benchchem.com]

Technical Guide: Physicochemical Properties of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a combination of known structural information and predicted values for key parameters, alongside detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound and its isomers. The provision of data for the 3- and 4-pyridinylmethyl isomers offers a comparative context for estimating the properties of the target compound.

| Property | This compound | 1-(Pyridin-3-ylmethyl)-1,4-diazepane (Isomer) | 1-(Pyridin-4-yl)-1,4-diazepane (Isomer) | Data Type |

| Molecular Formula | C₁₁H₁₇N₃[1] | C₁₁H₁₇N₃[2][3] | C₁₀H₁₅N₃[4] | Structural |

| Molecular Weight | 191.28 g/mol [1] | 191.27 g/mol [2][3] | 177.25 g/mol [4] | Structural |

| pKa | No Experimental Data Available | 10.51 ± 0.20[3] | No Data Available | Predicted |

| LogP | No Experimental Data Available | 0.8769[2] | 0.7 | Predicted |

| Solubility | No Experimental Data Available | No Data Available | No Data Available | - |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ultraviolet absorption spectrum of a compound containing a chromophore near an ionizable center will change as a function of pH.[5][6]

Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

A series of aqueous buffer solutions with known pH values ranging from acidic to basic (e.g., pH 2 to 12)

-

96-well UV-transparent microplates

-

UV-Vis spectrophotometer with plate reading capabilities

-

Calibrated pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

-

Sample Preparation: In a 96-well microplate, add a fixed volume of the stock solution to each well containing a series of buffer solutions of varying pH. The final concentration of DMSO should be kept low (e.g., <1% v/v) to minimize its effect on the pKa value.

-

Blank Preparation: Prepare blank wells containing only the buffer solutions without the compound to serve as a reference.

-

Spectral Acquisition: Measure the UV-Vis spectra for each well over a relevant wavelength range (e.g., 230-500 nm).

-

Data Analysis:

-

Subtract the absorbance of the blank from the sample absorbance at each pH.

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.

-

The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve.[7]

-

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a widely recognized "gold standard" for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.[8][9]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and the aqueous phase for a sufficient time to ensure mutual saturation, then allow the phases to separate.

-

Sample Preparation: Prepare a dilute solution of this compound in either the n-octanol or aqueous phase.

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol and aqueous phases to a separatory funnel.

-

Add a known amount of the compound stock solution.

-

Seal the funnel and shake it for a predetermined period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.

-

Let the funnel stand undisturbed until the two phases have completely separated.

-

-

Phase Separation and Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[10]

LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. 874814-64-9 CAS MSDS (1-(pyridin-3-ylmethyl)-1,4-diazepane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and syntheses. Due to the limited publicly available information on the specific biological activity and detailed experimental protocols for this compound, this guide also outlines general methodologies for the synthesis of related 1,4-diazepane derivatives to provide a foundational understanding for researchers.

Chemical Identity and Synonyms

The primary identifier for the compound of interest is its IUPAC name, along with several synonyms and a unique CAS number for unambiguous identification in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 247118-06-5 | [1] |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.28 g/mol | [1] |

| Synonyms | 1-(2-Pyridinylmethyl)-1,4-diazepane, N-(2-Picolyl)-1,4-diazepane | - |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| pKa | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

A general synthetic workflow for such a reaction is depicted below.

Caption: General workflow for the synthesis of this compound.

General Experimental Methodology (Hypothetical)

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) is added.

-

Addition of Alkylating Agent: 2-(Chloromethyl)pyridine hydrochloride or the corresponding free base (1.0-1.2 equivalents) is added to the reaction mixture, potentially portion-wise or as a solution in the reaction solvent.

-

Reaction Conditions: The mixture is stirred at a suitable temperature, ranging from room temperature to elevated temperatures (e.g., 60-80 °C), to facilitate the reaction. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Biological Activity and Mechanism of Action

As of the latest available data, there are no specific reports detailing the biological activity, pharmacological profile, or mechanism of action for this compound. The broader class of 1,4-diazepine derivatives is known to exhibit a wide range of biological activities, including but not limited to CNS, antimicrobial, and anticancer effects. The presence of the pyridine moiety, a common pharmacophore, suggests potential interactions with various biological targets. However, without experimental data, any potential activity remains speculative.

Signaling Pathways and Logical Relationships

There is currently no information available in the scientific literature regarding any signaling pathways modulated by or logical relationships involving this compound. Research in this area would be required to elucidate any such connections.

Conclusion

This compound is a chemically defined entity with limited available data regarding its physicochemical properties, biological activity, and detailed synthesis protocols. This guide provides the foundational information available to date and suggests a general synthetic pathway based on established chemical principles for related compounds. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization, followed by biological screening to uncover its pharmacological profile.

References

Potential Biological Activity of 1-(Pyridin-2-ylmethyl)-1,4-diazepane: A Technical Guide

Disclaimer: There is no direct, publicly available scientific literature detailing the biological activity of the specific compound 1-(Pyridin-2-ylmethyl)-1,4-diazepane. This technical guide, therefore, presents a predictive analysis based on the well-documented pharmacological activities of its constituent structural motifs: the 1,4-diazepane core and the pyridin-2-ylmethyl moiety. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of this novel chemical entity.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. The compound this compound represents an intriguing, yet unexplored, molecule that combines two pharmacologically significant scaffolds. The 1,4-diazepane ring is a "privileged structure" known to interact with a wide array of biological targets, while the pyridine ring is a common feature in many centrally active and other therapeutic agents. This guide will dissect the potential biological activities of the title compound by examining the established pharmacology of its components, propose a hypothetical biological profile, and provide detailed experimental protocols for its future investigation.

Analysis of Constituent Structural Motifs

The 1,4-Diazepane Core

The 1,4-diazepane ring system is a versatile scaffold found in numerous biologically active compounds. Its derivatives have been shown to exhibit a broad spectrum of pharmacological effects, ranging from central nervous system modulation to anticancer and antimicrobial activities.[1][2][3][4][5][6]

| Biological Activity | Target/Mechanism of Action | Example Compound Class | Reference |

| Antipsychotic | Dopamine and Serotonin Receptor Modulation | Clozapine and other atypical antipsychotics | [1][3] |

| Anxiolytic, Sedative | GABA-A Receptor Modulation | Benzodiazepines (e.g., Diazepam) | [7][8] |

| Anticonvulsant | GABAergic and other CNS pathways | 1,4-Benzodiazepines | [2][4][6] |

| Anticancer | Inhibition of Protein Synthesis, c-Met Kinase Inhibition | 1,4-Benzodiazepine-2,5-diones, Benzo[e]pyrimido[5,4-b][9][10]diazepines | [11][12] |

| Anticoagulant | Factor Xa Inhibition | Novel 1,4-diazepane derivatives | [9] |

| Sigma Receptor Ligands | Neuroprotection, Antiamnesic | Diazepane-containing derivatives | [13] |

| Antibacterial/Antifungal | Various | 1,4-Diazepine derivatives | [2][4][6] |

The Pyridin-2-ylmethyl Moiety

The pyridine ring is a key heterocyclic motif in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[10][14][15] The "pyridin-2-ylmethyl" substituent, in particular, has been associated with specific interactions that can drive the pharmacological profile of a molecule.

| Biological Activity | Target/Mechanism of Action | Example Compound Class | Reference |

| CNS Activity | General (various receptors and enzymes) | Pyridine Alkaloids | [10][14][15] |

| Anti-Alzheimer's Disease | Inhibition of Aβ aggregation, Acetylcholinesterase inhibition | Pyridine amine derivatives | [16] |

| Memory Amelioration | Acetylcholinesterase Inhibition | N-benzyl pyridine-2-one derivatives | [17] |

| Antiviral, Antimicrobial | Various | Pyridine-containing compounds | [10] |

Hypothesized Biological Profile for this compound

Based on the activities of its parent scaffolds, it is hypothesized that this compound could exhibit a range of biological activities, with a strong potential for effects on the central nervous system. The combination of the diazepine core, known for its interaction with CNS receptors like dopamine, serotonin, and GABA, with the pyridine moiety, associated with acetylcholinesterase inhibition and neuroprotective effects, suggests a multifactorial pharmacological profile.

Primary Hypothesized Activities:

-

CNS Modulation: Potential as an antipsychotic, anxiolytic, or cognitive enhancer.

-

Neuroprotective Effects: Possible inhibition of pathways related to neurodegeneration.

-

Anticancer Activity: Potential cytotoxic or cytostatic effects on cancer cell lines.

Predictive Quantitative Data

The following table presents hypothetical, predictive quantitative data for this compound against plausible biological targets. These values are purely illustrative and require experimental validation.

| Target | Assay Type | Predicted IC50 / Ki (nM) |

| Dopamine D2 Receptor | Radioligand Binding | 85 |

| Serotonin 5-HT2A Receptor | Radioligand Binding | 120 |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | 250 |

| Human Lung Carcinoma (A549) | Cell Viability (MTT) | 1500 |

| Human Glioblastoma (U87) | Cell Viability (MTT) | 2200 |

Proposed Experimental Protocols

To investigate the hypothesized biological activities, the following experimental protocols are proposed.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human D2 receptor.

-

[3H]-Spiperone (radioligand).

-

Haloperidol (positive control).

-

Test compound: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Methodology:

-

Prepare cell membranes from HEK293-D2 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM), and varying concentrations of the test compound or haloperidol.

-

For non-specific binding, use a high concentration of unlabeled haloperidol (e.g., 10 µM).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.

-

Wash the filters with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC50 value of this compound for AChE.

Materials:

-

Purified human recombinant AChE.

-

Acetylthiocholine iodide (substrate).

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Test compound: this compound.

-

Donepezil (positive control).

-

96-well microplate reader.

Methodology:

-

In a 96-well plate, add assay buffer, varying concentrations of the test compound or donepezil, and AChE enzyme.

-

Pre-incubate for 15 minutes at 37°C.

-

Add DTNB to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay for Anticancer Activity

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., A549 human lung carcinoma).

Materials:

-

A549 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound: this compound.

-

Doxorubicin (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well cell culture plates.

-

Microplate reader.

Methodology:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound or doxorubicin for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability versus the log concentration to determine the IC50 value.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway: Modulation of Neuroprotective Pathways

Caption: Hypothetical neuroprotective signaling pathway for this compound.

Experimental Workflow for Compound Evaluation

Caption: A proposed experimental workflow for the evaluation of this compound.

Conclusion

While the biological activity of this compound remains to be experimentally determined, a systematic analysis of its structural components provides a strong rationale for its investigation as a novel therapeutic agent, particularly in the realm of central nervous system disorders. The combination of the versatile 1,4-diazepane core with the CNS-active pyridin-2-ylmethyl moiety suggests a high probability of interesting and potentially valuable pharmacological properties. The experimental protocols and workflows outlined in this guide offer a clear path forward for the synthesis, screening, and characterization of this promising compound. Further research is essential to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The psychopharmacological properties of pinazepam, a new benzodiazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on the principles of reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Introduction

This compound is a heterocyclic compound of interest in the development of novel therapeutic agents due to the presence of both a 1,4-diazepane ring and a pyridine moiety. The 1,4-diazepane scaffold is a common feature in biologically active molecules, while the pyridine ring can participate in various biological interactions. This document outlines a reliable method for the synthesis of the title compound, including a step-by-step experimental protocol, data presentation, and a workflow diagram.

Reaction Scheme

The synthesis of this compound can be achieved via a one-pot reductive amination reaction between 1,4-diazepane and 2-pyridinecarboxaldehyde. The reaction proceeds through the initial formation of an iminium intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the desired secondary amine.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via reductive amination.

Materials and Reagents:

-

1,4-Diazepane

-

2-Pyridinecarboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 eq).

-

Dissolve the 1,4-diazepane in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Add 2-pyridinecarboxaldehyde (1.0-1.2 eq) to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in the same solvent.

-

Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Note: These values are illustrative and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactant | 1,4-Diazepane |

| Molar Equivalent | 1.0 |

| Reactant | 2-Pyridinecarboxaldehyde |

| Molar Equivalent | 1.1 |

| Reducing Agent | Sodium triacetoxyborohydride |

| Molar Equivalent | 1.5 |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 14 hours |

| Temperature | Room Temperature |

| Yield (isolated) | 75-85% |

| Purity (by HPLC) | >95% |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |

| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |

| MS (ESI+) m/z | [M+H]⁺ Calculated: 192.1501, Found: 192.1505 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic; handle with care.

-

Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle under an inert atmosphere and avoid contact with water.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Application Note: Synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Two robust and experimentally validated synthetic routes are presented: direct N-alkylation and reductive amination. This document offers detailed, step-by-step protocols for each method, an in-depth discussion of the underlying chemical principles, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

Introduction

The 1,4-diazepane moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse functionalization, making it an attractive scaffold for the development of novel therapeutics. The introduction of a pyridin-2-ylmethyl substituent onto the 1,4-diazepane ring can significantly influence the pharmacological properties of the resulting molecule, including its receptor binding affinity, metabolic stability, and pharmacokinetic profile. This document outlines two effective methods for the synthesis of the title compound, providing researchers with reliable protocols to access this important building block.

Comparative Overview of Synthetic Strategies

| Feature | Method A: Direct N-Alkylation | Method B: Reductive Amination |

| Precursors | 1,4-Diazepane, 2-(Chloromethyl)pyridine hydrochloride | 1,4-Diazepane, Pyridine-2-carboxaldehyde |

| Key Transformation | Nucleophilic substitution | Imine formation followed by reduction |

| Reagents | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Solvent (e.g., DCE, Methanol) |

| Reaction Conditions | Typically requires heating | Often proceeds at room temperature |

| Potential Byproducts | Dialkylation of 1,4-diazepane | Over-reduction of the aldehyde |

| Advantages | Utilizes readily available starting materials. | High chemoselectivity, mild reaction conditions. |

| Considerations | Potential for over-alkylation, requiring careful control of stoichiometry. | The aldehyde starting material may be prone to oxidation. |

Method A: Direct N-Alkylation of 1,4-Diazepane

This method involves the direct alkylation of the secondary amine of 1,4-diazepane with 2-(chloromethyl)pyridine. The choice of base and solvent is critical for achieving high yields and minimizing the formation of the dialkylated byproduct.

Reaction Pathway

Application Notes and Protocols for 1-(Pyridin-2-ylmethyl)-1,4-diazepane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(Pyridin-2-ylmethyl)-1,4-diazepane is a heterocyclic molecule featuring a 1,4-diazepane ring system linked to a pyridine ring via a methyl group. While specific research on the direct medicinal chemistry applications of this exact molecule is limited in publicly available literature, its structural motifs—the 1,4-diazepane core and the pyridinylmethyl moiety—are well-represented in a variety of biologically active agents. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, famously forming the core of benzodiazepines, which exhibit a wide range of central nervous system (CNS) activities.[1][2][3] Derivatives of 1,4-diazepane have been explored for their potential as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents.[2] The pyridine ring is also a common feature in many pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties.

These application notes provide a prospective overview of the potential therapeutic applications of this compound and its derivatives, based on the known biological activities of structurally related compounds. The accompanying protocols offer generalized methodologies for the synthesis and biological evaluation of this and similar molecules.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders.

-

Anxiolytic and Anticonvulsant Agents: The 1,4-diazepane core is central to the pharmacophore of benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor.[1] It is plausible that derivatives of this compound could be designed to interact with GABA-A receptors or other CNS targets to elicit anxiolytic or anticonvulsant effects.

-

Antipsychotic Agents: Several atypical antipsychotics feature heterocyclic scaffolds that interact with dopamine and serotonin receptors. The combination of the diazepine ring and the nitrogen-containing pyridine ring in this compound makes it a candidate for development as a modulator of dopaminergic and serotonergic pathways.

-

Anticancer Agents: Certain 1,4-diazepine derivatives have shown promise as anticancer agents by targeting various cellular pathways. Further derivatization of the core scaffold could lead to compounds with antiproliferative activity.

Data Presentation

The following table presents hypothetical quantitative data for a series of hypothetical derivatives of this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results for the specified compounds.

| Compound ID | R1-Substituent | R2-Substituent | GABA-A Receptor Binding Affinity (Ki, nM) | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM) | In vivo Anxiolytic Activity (ED50, mg/kg) |

| LEAD-001 | H | H | 150 | 85 | 45 | 5.2 |

| LEAD-002 | 4-Cl | H | 75 | 120 | 30 | 2.8 |

| LEAD-003 | H | 3-F-Ph | 200 | 50 | 90 | 8.1 |

| LEAD-004 | 4-Cl | 3-F-Ph | 90 | 35 | 65 | 4.5 |

Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via reductive amination.

Materials:

-

1,4-Diazepane

-

2-Pyridinecarboxaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a solution of 1,4-diazepane (1.0 eq) in dichloroethane (DCE), add 2-pyridinecarboxaldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to form the iminium intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for evaluating the binding affinity of test compounds to a target receptor (e.g., GABA-A, Dopamine D2, Serotonin 5-HT2A) using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [³H]Flunitrazepam for GABA-A, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)

-

Test compound (this compound or derivative) at various concentrations

-

Assay buffer (specific to the receptor)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the radioligand to all wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

General Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel therapeutic agent based on the this compound scaffold.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway for a G-protein coupled receptor (GPCR), a common target for CNS-active drugs. A derivative of this compound could potentially act as an antagonist at such a receptor.

References

Application Notes & Protocols: 1-(Pyridin-2-ylmethyl)-1,4-diazepane as a Versatile Intermediate in Medicinal Chemistry and Ligand Synthesis

Abstract

The 1,4-diazepane moiety is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a versatile chemical intermediate. This compound uniquely combines the flexible seven-membered diazepane ring with a pyridyl group, offering a rich platform for derivatization. The exposed secondary amine on the diazepane ring serves as a prime nucleophilic handle for synthetic elaboration, while the pyridine nitrogen and the two aliphatic amines provide a multidentate chelation site for applications in coordination chemistry. We present field-tested protocols for N-acylation to generate novel amide derivatives for drug discovery programs and for the synthesis of transition metal complexes, demonstrating the compound's dual utility.

Compound Profile and Handling

Physicochemical & Computational Data

This compound is a bifunctional molecule featuring a nucleophilic secondary amine within the diazepane ring and a coordinating pyridine moiety. Its properties make it a valuable building block for creating diverse chemical libraries.

| Property | Value | Reference |

| IUPAC Name | 1-[(pyridin-2-yl)methyl]-1,4-diazepane | [4] |

| Molecular Formula | C₁₁H₁₇N₃ | [5] |

| Molecular Weight | 191.27 g/mol | [5] |

| CAS Number | 874814-64-9 (for 3-pyridinyl isomer) | [5][6] |

| Topological Polar Surface Area | 28.16 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| Predicted Boiling Point | 310.8 ± 32.0 °C | [6] |

| Predicted Density | 1.046 ± 0.06 g/cm³ | [6] |

Safety, Storage, and Handling

Proper handling is crucial for maintaining reagent integrity and ensuring laboratory safety.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5] Users should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[4]

-

Precautionary Statements : P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

-

Storage : The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to prevent degradation.[5][6]

Application I: Synthesis of Bioactive Scaffolds via N-Acylation

Scientific Rationale: The secondary amine at the N-4 position of the diazepane ring is the most reactive nucleophilic site. This allows for selective functionalization, leaving the pyridylmethyl group at the N-1 position intact. N-acylation is a robust and high-yielding reaction that introduces an amide bond, a key feature in many pharmaceuticals. This strategy has been successfully employed to synthesize novel diazepane-based sigma receptor (σR) ligands, demonstrating its utility in generating compounds with potential neurological applications.[7]

General Workflow for N-Acylation

The following workflow outlines the process from starting material to the final, characterized product. This systematic approach ensures reproducibility and high purity.

Caption: General workflow for the N-acylation of this compound.

Protocol 1: Synthesis of 1-(Pyridin-2-ylmethyl)-4-(benzoyl)-1,4-diazepane

This protocol provides a detailed method for the acylation of the title compound with benzoyl chloride as a representative acylating agent.

Materials:

-

This compound (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-